molecular formula C9H17ClO B1372791 1-(2-Chloroethoxy)-2-methylcyclohexane CAS No. 1094273-74-1

1-(2-Chloroethoxy)-2-methylcyclohexane

Cat. No. B1372791
CAS RN: 1094273-74-1
M. Wt: 176.68 g/mol
InChI Key: QVPLQHPIDIZPJB-UHFFFAOYSA-N
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Description

“1-(2-Chloroethoxy)-2-methylcyclohexane” is a type of organic compound known as an ether. Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. They have the general formula R–O–R′, where R and R′ represent the alkyl or aryl groups .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a cyclohexane ring (a six-membered ring of carbon atoms) with a methyl group (CH3) and a 2-chloroethoxy group (CH2CH2O) attached .


Chemical Reactions Analysis

Ethers are generally quite stable and unreactive. They can be cleaved by strong acids to produce alkyl halides and alcohols .

Scientific Research Applications

  • Catalytic Selectivity in Chemical Reactions : The compound has been studied in the context of catalytic selectivity. For instance, Delaude and Laszlo (1991) investigated the regioselective hydrochlorination of olefins, where 1-methylcyclohexene was hydrochlorinated using an acidic solid catalyst. This research highlighted how catalysis by specific zeolites or montmorillonite can make reactions more selective, offering higher yields of desired products (Delaude & Laszlo, 1991).

  • Amination Processes in Organic Chemistry : Kovavic and Chaudhary (1967) explored the conversion of methylcyclohexane to 1-amino-1-methylcyclohexane. Their study demonstrated a straightforward procedure that achieved high yields, providing insights into the amination of t-alkanes and potential new synthesis methods for t-carbinamines (Kovavic & Chaudhary, 1967).

  • Thermodynamic Properties and Phase Transitions : Kabo et al. (1998) conducted comprehensive investigations into the thermodynamic properties of related compounds, such as 1-methylcyclohexanol and 1-chloro-1-methylcyclohexane. This research is crucial for understanding the behavior of these compounds under different temperature conditions (Kabo et al., 1998).

  • Combustion and Pyrolysis Studies : Wang et al. (2014) investigated the pyrolysis and combustion of methylcyclohexane, providing essential data for developing kinetic models of larger cycloalkanes and practical fuels. This research is significant for improving our understanding of fuel combustion chemistry (Wang et al., 2014).

  • Molecular Structure Analysis in Stereochemistry : Vereshchagin et al. (1988) studied the epoxidation of 1-chloro-2-methylenecyclohexane, revealing insights into the stereochemical properties and molecular structure of the compound's isomers (Vereshchagin et al., 1988).

properties

IUPAC Name

1-(2-chloroethoxy)-2-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO/c1-8-4-2-3-5-9(8)11-7-6-10/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPLQHPIDIZPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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